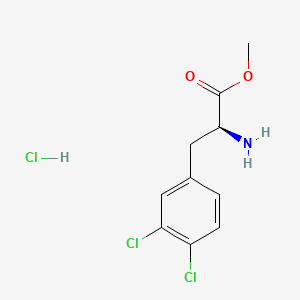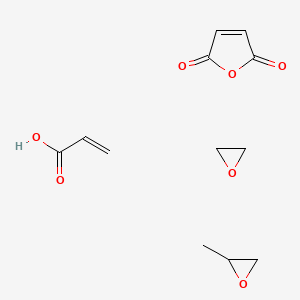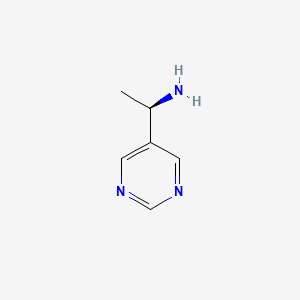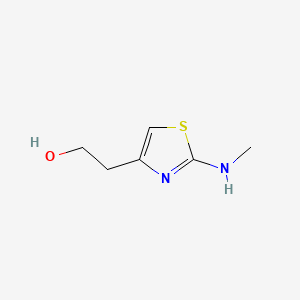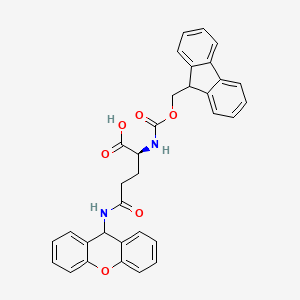
Fmoc-Gln(Xan)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gln(Xan)-OH, also known as 9-fluorenylmethyloxycarbonyl-glutamine-xanthyl ester, is a derivative of glutamine used in solid-phase peptide synthesis. The compound is protected by the 9-fluorenylmethyloxycarbonyl group, which is commonly used to protect the amino group during peptide synthesis. The xanthyl ester serves as a protecting group for the side chain of glutamine, preventing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gln(Xan)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of glutamine is protected using the 9-fluorenylmethyloxycarbonyl group. This is achieved by reacting glutamine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the Side Chain: The side chain of glutamine is protected using the xanthyl ester. This involves reacting the Fmoc-protected glutamine with xanthyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gln(Xan)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the 9-fluorenylmethyloxycarbonyl group is typically achieved using piperidine in dimethylformamide. The xanthyl ester can be removed using trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide for the removal of the 9-fluorenylmethyloxycarbonyl group; trifluoroacetic acid for the removal of the xanthyl ester.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide and coupling reagents like hydroxybenzotriazole are commonly used.
Major Products Formed
Deprotection: Free glutamine with unprotected amino and side chain groups.
Coupling: Peptides with glutamine residues incorporated into the sequence.
Scientific Research Applications
Fmoc-Gln(Xan)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used in the synthesis of peptides and proteins, allowing for the incorporation of glutamine residues in a controlled manner.
Drug Development: The compound is used in the development of peptide-based drugs, where precise control over the amino acid sequence is crucial.
Biological Studies: It is used in studies involving protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Mechanism of Action
The mechanism of action of Fmoc-Gln(Xan)-OH involves its role as a protected amino acid derivative in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the amino group, preventing unwanted reactions during the synthesis process. The xanthyl ester protects the side chain of glutamine, ensuring that it remains unreactive until the desired point in the synthesis. The compound is incorporated into peptides through coupling reactions, where the protecting groups are removed to allow for the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gln(Trt)-OH: Another protected glutamine derivative, where the side chain is protected by the trityl group.
Fmoc-Gln(OtBu)-OH: A derivative with the side chain protected by the tert-butyl group.
Uniqueness
Fmoc-Gln(Xan)-OH is unique due to the use of the xanthyl ester as the protecting group for the side chain. This provides different reactivity and stability compared to other protecting groups such as trityl and tert-butyl. The choice of protecting group can influence the overall efficiency and outcome of the peptide synthesis process.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38)/t27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGRFJKGDGJKFV-MHZLTWQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2-Cyclopentanediol,3-[(1,1-dimethylethyl)dioxy]-,(1-alpha-,2-alpha-,3-bta-)-(9CI)](/img/new.no-structure.jpg)
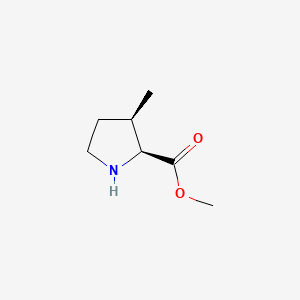
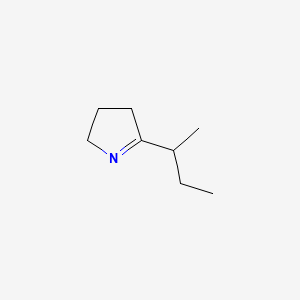
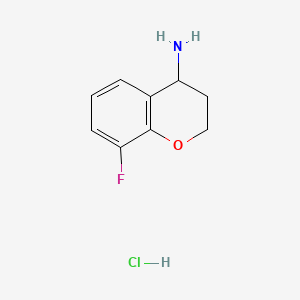
![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-2-methylpropyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B574618.png)
